molecular formula C18H14O2 B3057704 6-Benzoyl-2-methoxynaphthalene CAS No. 84255-35-6

6-Benzoyl-2-methoxynaphthalene

Cat. No.: B3057704
CAS No.: 84255-35-6
M. Wt: 262.3 g/mol
InChI Key: NGPLOXCCMGHIEM-UHFFFAOYSA-N
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Description

6-Benzoyl-2-methoxynaphthalene is an organic compound with the molecular formula C18H14O2 It is a derivative of naphthalene, characterized by the presence of a benzoyl group at the 6th position and a methoxy group at the 2nd position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzoyl-2-methoxynaphthalene typically involves the acylation of 2-methoxynaphthalene with benzoyl chloride in the presence of a Lewis acid catalyst. Common catalysts used include aluminum chloride (AlCl3), iron(III) chloride (FeCl3), and zinc chloride (ZnCl2). The reaction is usually carried out at elevated temperatures to ensure high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acylation reactions using optimized conditions to maximize yield and minimize costs. The choice of catalyst and reaction conditions can vary depending on the desired scale and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Benzoyl-2-methoxynaphthalene undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of the aromatic naphthalene ring.

    Oxidation and Reduction: The methoxy and benzoyl groups can undergo oxidation and reduction reactions under appropriate conditions.

    Substitution Reactions: The compound can undergo substitution reactions, particularly at the positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid derivative, while reduction of the benzoyl group can produce a corresponding alcohol.

Scientific Research Applications

6-Benzoyl-2-methoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Benzoyl-2-methoxynaphthalene involves its interaction with various molecular targets and pathways. The benzoyl and methoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. For example, the compound may act as an inhibitor or activator of certain enzymatic pathways, depending on its structural configuration and the presence of other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzoyl-2-methoxynaphthalene is unique due to the presence of both benzoyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these functional groups.

Properties

IUPAC Name

(6-methoxynaphthalen-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c1-20-17-10-9-14-11-16(8-7-15(14)12-17)18(19)13-5-3-2-4-6-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPLOXCCMGHIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00233194
Record name 6-Benzoyl-2-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84255-35-6
Record name (6-Methoxy-2-naphthalenyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84255-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Benzoyl-2-methoxynaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084255356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Benzoyl-2-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-benzoyl-2-methoxynaphthalene
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